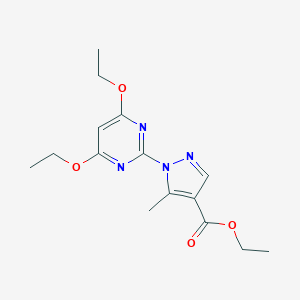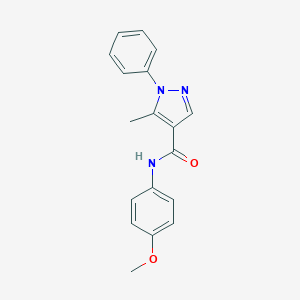![molecular formula C19H12Br2N4O2S B287685 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287685.png)
4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. This inhibition leads to a decrease in tumor growth and a potential decrease in the progression of other diseases.
Biochemical and Physiological Effects:
4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been found to have antioxidant properties, which may have potential benefits for overall health.
実験室実験の利点と制限
One of the main advantages of using 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone in lab experiments is its well-established synthesis method, which makes it easy to obtain in large quantities. It also has a wide range of potential applications, making it a versatile tool for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone. One direction is to further investigate its potential use in cancer treatment, particularly in combination with other drugs. Another direction is to explore its potential use in treating other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other cellular processes.
合成法
The synthesis of 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone involves several steps, including the reaction of 2-chloronicotinic acid with sodium methoxide, the reaction of the resulting compound with 2-bromo-6-(1-naphthyloxy)pyrimidine, and the final reaction of the resulting compound with methylthiolate. This synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been used in a variety of scientific research applications. One of the most notable applications is in the field of cancer research, where this compound has been found to have anti-tumor properties. It has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone |
|---|---|
分子式 |
C19H12Br2N4O2S |
分子量 |
520.2 g/mol |
IUPAC名 |
4,5-dibromo-2-(2-methylsulfanyl-6-naphthalen-1-yloxypyrimidin-4-yl)pyridazin-3-one |
InChI |
InChI=1S/C19H12Br2N4O2S/c1-28-19-23-15(25-18(26)17(21)13(20)10-22-25)9-16(24-19)27-14-8-4-6-11-5-2-3-7-12(11)14/h2-10H,1H3 |
InChIキー |
LUAZTUAGRCOPFB-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CC(=N1)OC2=CC=CC3=CC=CC=C32)N4C(=O)C(=C(C=N4)Br)Br |
正規SMILES |
CSC1=NC(=CC(=N1)OC2=CC=CC3=CC=CC=C32)N4C(=O)C(=C(C=N4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)

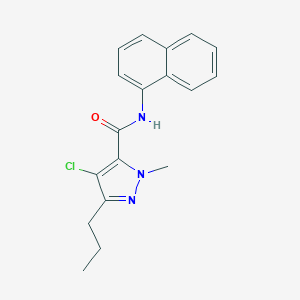
![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
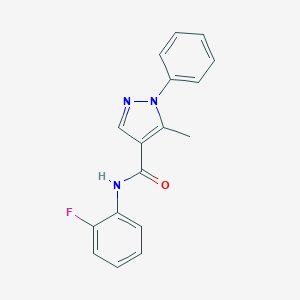
![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)
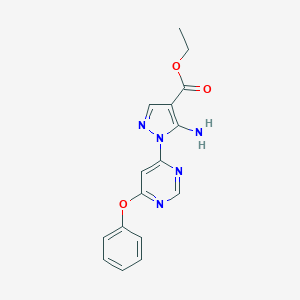

![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)
